N-(4-fluoro-2-methylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Description
This compound is a thieno[3,2-d]pyrimidinone derivative featuring a 3-methyl-4-oxo core, a 7-phenyl substituent, and a sulfanyl-linked acetamide group attached to a 4-fluoro-2-methylphenyl moiety. The thienopyrimidinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer research . The 4-fluoro-2-methylphenyl group contributes to lipophilicity and steric effects, which may influence bioavailability and target selectivity .
Properties
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S2/c1-13-10-15(23)8-9-17(13)24-18(27)12-30-22-25-19-16(14-6-4-3-5-7-14)11-29-20(19)21(28)26(22)2/h3-11H,12H2,1-2H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWFOCLIIUGBNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluoro-2-methylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₃₆H₃₅F₃N₇O₆S
- Molecular Weight : 754.17 g/mol
- CAS Number : 1137608-69-5
This compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, with a focus on its potential as an antitumor agent and its effects on different biological pathways.
Antitumor Activity
Research has shown that derivatives of thieno[3,2-d]pyrimidines exhibit significant anticancer properties. A study by Kurasawa et al. (2020) highlighted the potential of thieno[3,2-d]pyrimidinone derivatives as selective inhibitors of Cdc7 kinase, which is crucial for cancer cell proliferation. The study demonstrated that these compounds could effectively inhibit tumor growth in vitro and in vivo models .
The proposed mechanism of action for this compound involves the inhibition of critical signaling pathways involved in cell cycle regulation and apoptosis. Specifically, it may target the MAPK/ERK pathway, which plays a vital role in cell proliferation and survival.
Research Findings and Case Studies
Pharmacological Profile
In addition to antitumor activity, preliminary studies suggest that this compound may possess other pharmacological properties such as:
- Antimicrobial Activity : Some thieno derivatives have shown effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways could be beneficial in treating chronic inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thienopyrimidinone Core
Compound A: N-(3-Fluoro-4-Methylphenyl)-2-[(3,5,6-Trimethyl-4-Oxo-3,4-Dihydrothieno[2,3-d]Pyrimidin-2-yl)Sulfanyl]Acetamide ()
- Core Differences: Thieno[2,3-d]pyrimidinone (vs. [3,2-d] in the target) with 3,5,6-trimethyl substituents.
- Impact: The [2,3-d] positional isomer may alter ring planarity and electronic distribution.
Compound B: N-(2-Chloro-4-Fluorophenyl)-2-[(3-Ethyl-4-Oxo-7-Phenyl-3,4-Dihydrothieno[3,2-d]Pyrimidin-2-yl)Sulfanyl]Acetamide ()
- Core Differences : 3-Ethyl (vs. 3-methyl in the target).
Variations in the Acetamide-Linked Aromatic Group
Compound C: 2-[[3-(4-Methylphenyl)-4-Oxo-6,7-Dihydrothieno[3,2-d]Pyrimidin-2-yl]Sulfanyl]-N-[4-(Trifluoromethoxy)Phenyl]Acetamide ()
- Substituent Differences : 4-Trifluoromethoxy (vs. 4-fluoro-2-methyl in the target).
- Impact : The trifluoromethoxy group is strongly electron-withdrawing, reducing the electron density of the phenyl ring and possibly enhancing resistance to oxidative metabolism. However, it may also increase molecular weight (MW = 505.5 g/mol vs. 451.5 g/mol for the target), affecting pharmacokinetics .
Compound D: N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide ()
- Core Differences: Pyrimidine (vs. thienopyrimidinone) with 4,6-diamino groups.
Crystallographic and Conformational Comparisons
- Target vs. Compound D : In N-(4-Chlorophenyl) derivatives (), dihedral angles between aromatic rings and the acetamide group (65.2°) influence molecular packing and solubility. The target’s 4-fluoro-2-methylphenyl group may introduce similar torsional effects, impacting crystal lattice stability .
Structural and Property Comparison Table
Research Implications
- Activity Prediction : The target’s 7-phenyl group may enhance binding to hydrophobic kinase domains, while the 3-methyl and 4-fluoro groups balance solubility and potency.
- Synthetic Feasibility : The sulfanyl bridge is synthetically accessible via nucleophilic substitution, as demonstrated in and .
- Further Studies : Computational docking (e.g., using Lamarckian genetic algorithms, ) could model binding modes relative to analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
